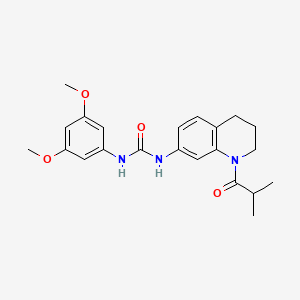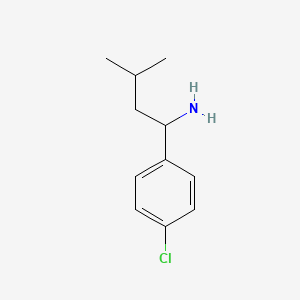
1-(4-Chlorophenyl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chemical compound that can be inferred to have a structure based on a 3-methylbutan-1-amine backbone with a 4-chlorophenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are characteristic of its functional groups.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine can be approached by considering the reactions of similar structures. For instance, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines can yield amino derivatives in high yields, as demonstrated in the study where 1-chloro(bromo)-2,3-epoxybutanes reacted with secondary amines . This suggests that a similar approach could be used to synthesize the target compound by reacting a suitable epoxybutane precursor with a 4-chloroaniline derivative.
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-amine would include a benzene ring substituted with a chlorine atom at the para position and an amine group attached to a 3-methylbutan-1-amine chain. The presence of the chlorine atom could influence the electronic properties of the benzene ring, potentially affecting the reactivity of the compound.
Chemical Reactions Analysis
The compound could participate in various chemical reactions typical for amines and haloaromatics. For example, the amine group could be involved in the formation of enamines, as seen in the synthesis of heterocyclic compounds where functionalized amines react with isothiocyanatobutanal . The chlorine atom on the benzene ring could also be reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-Chlorophenyl)-3-methylbutan-1-amine are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with its molecular structure. The presence of the amine group would likely make the compound a base, capable of forming salts with acids. The chlorine substituent could contribute to the compound's polarity and potentially affect its boiling point and solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
Monoamine Transporter Binding and Inhibition
- Selective Monoamine Reuptake Inhibitors : A study prepared enantiomerically pure arylalkylamines, including derivatives similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, to evaluate their binding affinities to monoamine transporters. This research aimed at designing potent inhibitors for dopamine and serotonin transporters, highlighting the compound's potential role in influencing neurotransmitter systems (Manning, Sexton, Childers, & Davies, 2009).
Reversible Monoamine Oxidase-B Inactivation
- Reversible Monoamine Oxidase-B Inactivation : Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation. This research indicates the significance of primary amine analogues, similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, in enzyme inhibition mechanisms (Ding & Silverman, 1993).
Chemical Complex Formation
- Complex Formation with Proton Donors : A study investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. The findings provide insights into the interactions and equilibriums between compounds like 1-(4-Chlorophenyl)-3-methylbutan-1-amine and various proton acceptors (Castaneda, Denisov, & Schreiber, 2001).
Kinetics and Mechanisms in Chemical Reactions
- Alicyclic Amine Reactions : Research into the kinetics of reactions between secondary alicyclic amines and dithiocarbonates sheds light on the behavior of molecules similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine in such chemical processes (Castro, Gazitúa, & Santos, 2011).
Potential Pharmaceutical Applications
- GABAB Receptor Antagonists : A compound structurally related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, namely 2-(4-Chlorophenyl)-3-nitropropan-1-amine, was synthesized as a specific agonist of GABA and the GABAB receptor. This highlights potential applications in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGGHJHFDCJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-methylbutan-1-amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
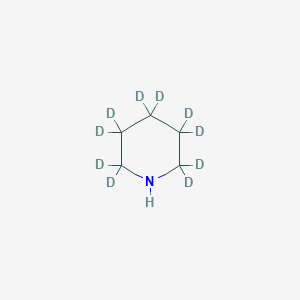
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)
![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
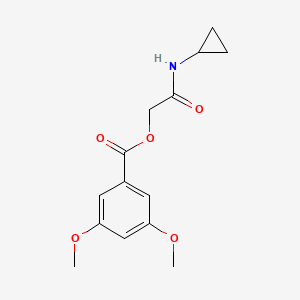
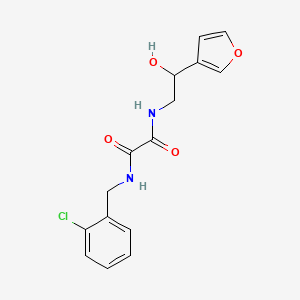
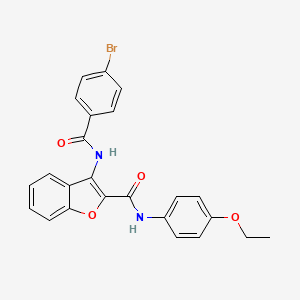
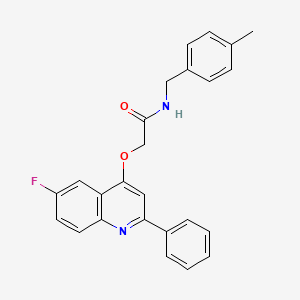
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)
